

Application Notes and Protocols for LDS-751 Staining in Flow Cytometry

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Compound of Interest

Compound Name: LDS-751

Cat. No.: B1143153

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Introduction

LDS-751 is a cell-permeant, far-red fluorescent nucleic acid stain increasingly utilized in flow cytometry for the analysis of cellular populations.^{[1][2]} Its unique spectral properties, including a large Stokes shift, make it a valuable tool in multicolor immunophenotyping and other complex cellular assays.^[2] While excitable by the common 488 nm blue laser, its peak excitation is closer to 543 nm, with a long-wavelength emission maximum around 712 nm.^{[3][4]} This document provides a detailed protocol for the use of **LDS-751** in flow cytometry, including considerations for live and fixed cell staining, compensation strategies, and data interpretation.

Principle of Staining

LDS-751 exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids, with an approximate 20-fold enhancement when bound to double-stranded DNA (dsDNA).^{[1][3]} In viable, nucleated cells, studies have shown that **LDS-751** preferentially accumulates in mitochondria due to their high membrane potential, rather than staining the nuclear DNA.^[5] Depolarization of the mitochondrial membrane leads to a dramatic reduction in **LDS-751** fluorescence.^[5] However, in fixed and permeabilized cells, or in cells with compromised membrane integrity (non-viable cells), **LDS-751** can readily access and stain nuclear DNA.^{[6][7]} This characteristic allows for its use in discriminating nucleated cells from anucleated cells like red blood cells and for identifying dead cells in a sample.^{[3][7]}

Data Presentation

The following table summarizes the key quantitative data for the use of **LDS-751** in flow cytometry applications.

Parameter	Value	Notes
Excitation Wavelength (Peak)	~543 nm[2][3]	Can be efficiently excited by a 488 nm or 532 nm laser line.[3][4]
Emission Wavelength (Peak)	~712 nm[2][3]	Detected in a far-red channel (e.g., 695/40 nm filter).[4]
Molecular Weight	471.98 g/mol [3]	
Solvents for Stock Solution	DMSO or ddH ₂ O[3][6]	
Recommended Stock Solution Concentration	5-10 mM (in DMSO)[3] or 10 mg/mL (in ddH ₂ O)[6]	Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
Recommended Working Concentration	1-10 µM for live cells[3] or 10 µg/mL for fixed cells[6]	Optimal concentration should be determined empirically for each cell type and application.
Incubation Time	15-60 minutes for live cells[3] or 1-5 minutes for fixed cells[6]	
Incubation Temperature	Room Temperature or 4°C[6][8]	

Experimental Protocols

I. Staining of Live Suspension Cells

This protocol is suitable for identifying nucleated cells and assessing mitochondrial membrane potential.

Materials:

- **LDS-751** Stock Solution (e.g., 5 mM in DMSO)
- Phosphate Buffered Saline (PBS) or other suitable buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA)[6]
- Cell suspension of interest
- Flow cytometer

Procedure:

- Cell Preparation: Adjust the cell suspension to a concentration of 1×10^6 cells/mL in your desired buffer.
- Staining: Add **LDS-751** working solution to the cell suspension to achieve a final concentration between 1-10 μ M.[3] Titration is recommended to determine the optimal concentration for your specific cell type and instrument.
- Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[3]
- Washing (Optional): Centrifuge the cells at 300-400 x g for 5 minutes and resuspend in fresh buffer. This step can help reduce background fluorescence.
- Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting the emission in a far-red channel (e.g., using a 695/40 or similar filter).

II. Staining of Fixed and Permeabilized Cells

This protocol is designed for nuclear DNA staining in fixed cells, often in conjunction with intracellular antibody staining.

Materials:

- **LDS-751** Stock Solution
- PBS
- Fixation Buffer (e.g., 3.7% formaldehyde in PBS)[6]

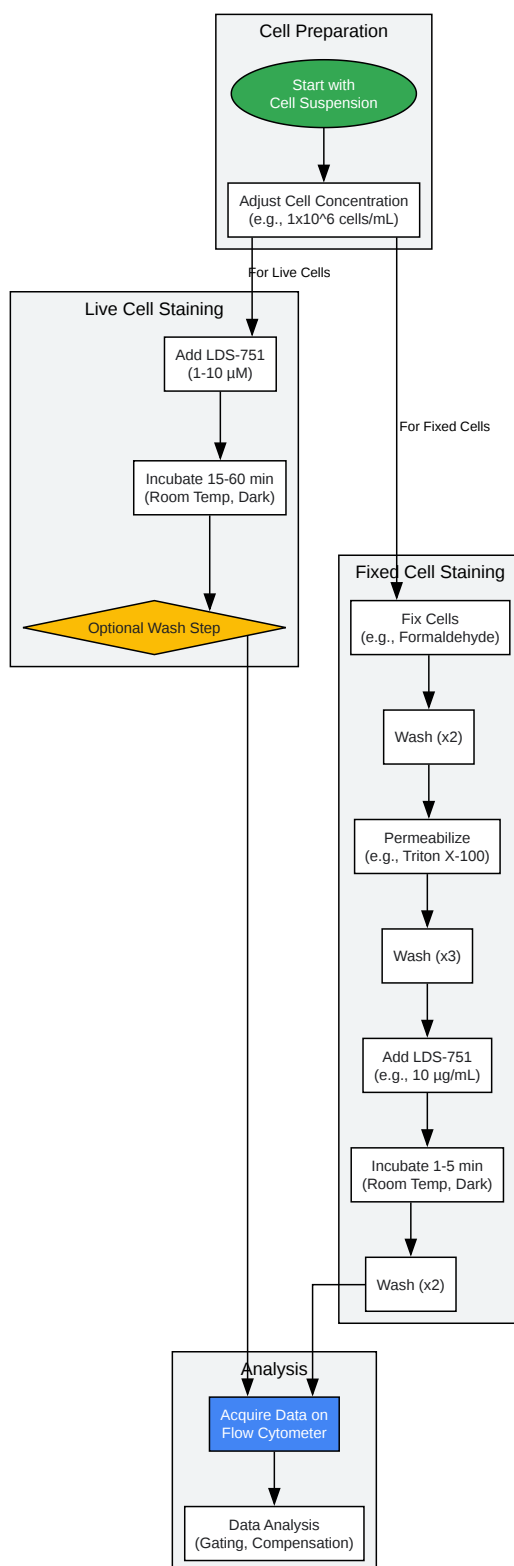
- Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)[6]
- Cell suspension

Procedure:

- Cell Fixation: Centrifuge cells and resuspend in fixation buffer. Incubate for 10 minutes at room temperature.[6]
- Washing: Wash the cells twice with PBS.[6]
- Permeabilization: Resuspend the cell pellet in permeabilization buffer and incubate for 5 minutes at room temperature.[6]
- Washing: Wash the cells three times with PBS.[6]
- Staining: Resuspend the cells in 1 mL of **LDS-751** working solution (e.g., 10 µg/mL in PBS) and incubate for 1-5 minutes at room temperature, protected from light.[6]
- Washing: Wash the cells twice with PBS.[6]
- Data Acquisition: Resuspend the cells in PBS and analyze on a flow cytometer.

Mandatory Visualization

LDS-751 Staining and Flow Cytometry Workflow

[Click to download full resolution via product page](#)Caption: Workflow for live and fixed cell staining with **LDS-751**.

Considerations and Best Practices

- **Viability:** In live cell preparations, **LDS-751**'s mitochondrial staining is dependent on membrane potential.[5] Therefore, a bright **LDS-751** signal is indicative of healthy, polarized mitochondria. Dead or dying cells with depolarized mitochondria will show reduced **LDS-751** staining. However, because it can stain the nucleus of membrane-compromised cells, it is not a conventional live/dead stain like Propidium Iodide or Calcein-AM.[7] For unambiguous viability assessment, a dedicated viability dye is recommended.
- **Compensation:** Due to its broad emission spectrum, **LDS-751** can cause spectral spillover into neighboring channels, particularly those used for detectors like APC or Alexa Fluor 700. [9][10] It is crucial to prepare single-stained compensation controls for **LDS-751** to accurately calculate and apply compensation.[11][12] This will ensure that the fluorescence detected in other channels is not due to spillover from **LDS-751**.
- **Multicolor Panels:** When designing multicolor panels, be mindful of the potential for **LDS-751** to decrease the fluorescence intensity of other fluorochromes, such as FITC, especially in granulocytes.[7] It is advisable to use a spectra viewer to assess potential overlaps and to run comprehensive controls, including fluorescence-minus-one (FMO) controls, to set accurate gates.[12]
- **Alternative Leukocyte Identification:** While **LDS-751** can be used to distinguish leukocytes from red blood cells, studies have shown that using a pan-leukocyte marker like CD45 may provide more accurate and reliable identification, especially in mouse whole blood.[7][13]
- **Light Sensitivity:** **LDS-751** is sensitive to light, and all incubation steps should be performed in the dark to prevent photobleaching.[6] Samples should be analyzed as soon as possible after staining.

By following these detailed protocols and considering the specific properties of **LDS-751**, researchers can effectively incorporate this versatile dye into their flow cytometry workflows for robust and reproducible cellular analysis.

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